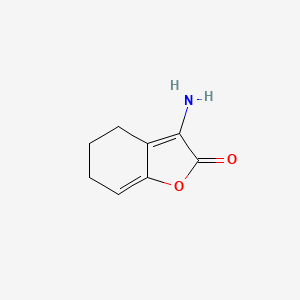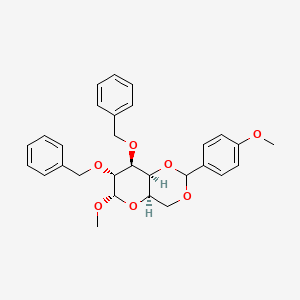![molecular formula C7H6ClIN2 B15206055 6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 1956335-73-1](/img/structure/B15206055.png)
6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on a pyrrolo[3,2-c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves a multi-step process. One common method includes the use of palladium-catalyzed reactions. For example, a palladium-catalyzed Larock indole synthesis can be utilized to form the indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed reactions and other advanced organic synthesis techniques are likely to be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions can be used to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound for drug development.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the chlorine and iodine substituents.
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: This compound is similar but does not contain the iodine substituent.
Uniqueness
6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can be selectively modified to create a wide range of derivatives with potentially useful properties.
Propiedades
Número CAS |
1956335-73-1 |
|---|---|
Fórmula molecular |
C7H6ClIN2 |
Peso molecular |
280.49 g/mol |
Nombre IUPAC |
6-chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H6ClIN2/c8-7-5(9)6-4(3-11-7)1-2-10-6/h3,10H,1-2H2 |
Clave InChI |
RZOIYWLIYUFQEP-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C(=NC=C21)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)
![2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)

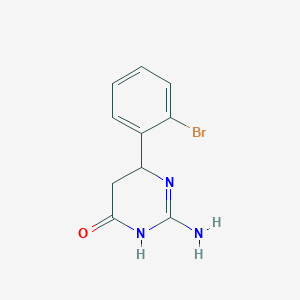
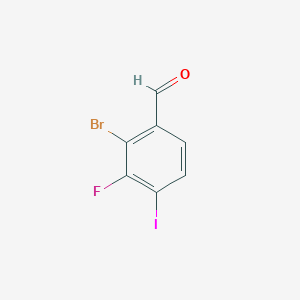
![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)

![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
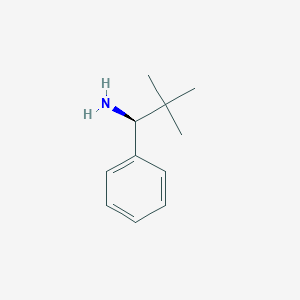
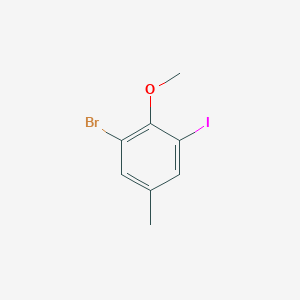
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B15206046.png)
